Nordihydroguaretic acid

Content Navigation

Researchers requiring dual control of oxidative stress and LOX pathways face limitations with single-function agents like BHT or selective inhibitors. NDGA (CAS 500-38-9) uniquely combines broad ROS scavenging (peroxynitrite, singlet oxygen, superoxide) with non-selective lipoxygenase inhibition (5/12/15-LO).

- Dual antioxidant/LOX inhibitor for inflammation & lipid signaling studies.

- Inhibits Sp1, IGF-1R, HER2/neu kinases.

- Aqueous-soluble via pH adjustment.

- Synthetic, high-purity (>98%) ensures batch consistency.

Supplied with CoA; in stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

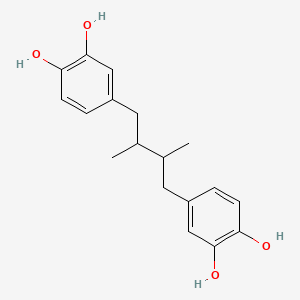

Nordihydroguaiaretic acid (NDGA), CAS 500-38-9, is a naturally occurring lignan found in the creosote bush, *Larrea tridentata*. Structurally, its two catechol rings confer potent antioxidant activity by scavenging a wide range of reactive oxygen species (ROS), including peroxynitrite, singlet oxygen, and superoxide anions. Beyond general antioxidant action, NDGA is a well-established non-selective inhibitor of lipoxygenase (LOX) enzymes, which are critical in the inflammatory cascade and the metabolism of arachidonic acid. This dual functionality makes it a subject of interest for applications requiring both robust oxidative protection and specific enzymatic pathway modulation.

Research Fit

References

- [1] Cárdenas-Rodríguez, N., et al. (2021). Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases. *Frontiers in Pharmacology*, 12, 737888.

- [2] Lu, J. M., et al. (2010). Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: an update. *Medical science monitor: international medical journal of experimental and clinical research*, 16(5), RA93.

- [3] Nordihydroguaiaretic acid. Wikipedia. Accessed April 24, 2026.

- [4] Nordihydroguaiaretic acid. PubChem. Accessed April 24, 2026.

- [5] Alzheimer's Drug Discovery Foundation. (2016). Nordihydroguaiaretic acid (NDGA).

Substituting Nordihydroguaiaretic acid with common antioxidants like BHT or α-tocopherol is inadequate for applications requiring specific enzyme modulation, as these alternatives lack significant lipoxygenase (LOX) inhibitory activity. Conversely, highly selective LOX inhibitors such as Zileuton do not possess the broad-spectrum ROS scavenging capabilities inherent to NDGA's catechol structure. This makes NDGA a necessary choice for experimental systems where both oxidative stress and LOX-mediated pathways must be controlled simultaneously. Furthermore, the purity of synthesized NDGA is critical for reproducibility, as crude plant extracts contain variable concentrations and other compounds that can confound results, making a well-characterized material essential for reliable research and development.

Substitution Risk

References

- [1] Lu, J. M., et al. (2010). Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: an update. *Medical science monitor: international medical journal of experimental and clinical research*, 16(5), RA93.

- [2] Cárdenas-Rodríguez, N., et al. (2021). Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases. *Frontiers in Pharmacology*, 12, 737888.

- [3] Werz, O., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. *Frontiers in Pharmacology*, 12, 808945.

Broad-Spectrum Lipoxygenase Inhibition

Nordihydroguaiaretic acid acts as a non-selective lipoxygenase (LO) inhibitor, effectively blocking multiple LO pathways. It inhibits A-23187-induced cysteinyl leukotriene (CysLT) biosynthesis in rat peritoneal cells with an IC50 value of 5-7 µM. Its activity extends to other LO isoforms, with IC50 values of 3.0-5.0 µM for human platelet 12-LO and 0.91 µM for rabbit reticulocyte 15-LO. This contrasts with Zileuton, a clinical-grade inhibitor primarily targeting 5-LO, which shows IC50 values between 0.3-0.9 µM in various human and rat cell systems for 5-LO products like LTB4. While Zileuton is more potent against 5-LO, NDGA's value lies in its broader inhibitory profile across multiple LO enzymes.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | 0.91 µM (15-LO), 3.0-5.0 µM (12-LO), 5-7 µM (CysLT biosynthesis) |

| Comparator Or Baseline | Zileuton: 0.3-0.9 µM (5-LO specific pathways) |

| Quantified Difference | NDGA offers broad-spectrum LO inhibition, whereas Zileuton provides higher potency against a specific (5-LO) target. |

| Conditions | Inhibition of lipoxygenase activity in various cellular and isolated enzyme assays. |

For research requiring simultaneous inhibition of multiple lipoxygenase pathways (e.g., 5-, 12-, and 15-LO), NDGA is a more suitable tool than a highly selective inhibitor like Zileuton.

Sp1 & RTK Inhibition Profile

Unlike simple antioxidants, NDGA exhibits inhibitory activity against key cell signaling proteins. It has been shown to inhibit the transcription factor Sp1 at concentrations between 10 and 100 μM, a mechanism implicated in its anti-proliferative effects. Furthermore, NDGA directly inhibits the kinase activity of receptor tyrosine kinases critical for cell growth, including the insulin-like growth factor-1 receptor (IGF-1R) and HER2/neu, with inhibitory effects observed at concentrations of 10 μM or less in isolated receptor assays. This multi-target profile is absent in common antioxidants like BHT or α-tocopherol, which primarily function as radical scavengers.

| Evidence Dimension | Inhibition of Secondary Targets |

| Target Compound Data | Inhibits Sp1 (10-100 μM) and IGF-1R/HER2/neu kinases (≤10 μM). |

| Comparator Or Baseline | Standard antioxidants (e.g., BHT, α-tocopherol): No reported direct inhibitory activity on Sp1 or receptor tyrosine kinases. |

| Quantified Difference | Provides specific, multi-pathway inhibitory action not available from common antioxidants. |

| Conditions | Cell-based and isolated enzyme assays. |

This makes NDGA a valuable pharmacological tool for cell biology research to probe pathways beyond oxidative stress, a capability that generic antioxidants do not offer.

Solubility Profile

Nordihydroguaiaretic acid is characterized by its insolubility in water but is soluble in organic solvents. It is readily dissolved in solvents such as ethanol, methanol, DMSO, acetone, and acetonitrile, allowing for the preparation of stock solutions for experimental use. Its solubility can also be increased in aqueous solutions by raising the pH; as a diphenolic compound with an estimated pKa around 9.5, increasing the pH to 9.0-9.5 will ionize the molecule, significantly enhancing its water solubility. This pH-dependent solubility provides a key handling advantage over non-ionizable antioxidants when formulating aqueous buffers or media.

| Evidence Dimension | Solubility Characteristics |

| Target Compound Data | Soluble in ethanol, methanol, DMSO, acetone. Water solubility increases significantly at pH >9. |

| Comparator Or Baseline | Water: Insoluble. Comparators like BHT are also water-insoluble and lack an ionizable group for pH-based solubility enhancement. |

| Quantified Difference | Offers a pH-tunable aqueous solubility mechanism not present in many common synthetic antioxidants. |

| Conditions | Standard laboratory temperature and pressure. |

This property allows for flexible formulation strategies, enabling its use in both organic-based systems and, with pH adjustment, in aqueous experimental setups where other lipophilic antioxidants cannot be easily incorporated.

Broad-Spectrum Lipoxygenase Inhibition Research

In cellular or biochemical assays where the goal is to inhibit multiple LOX pathways (5-LO, 12-LO, 15-LO) simultaneously, NDGA is a more appropriate tool than highly selective inhibitors. This is particularly relevant in exploratory studies of inflammation or lipid signaling where the contribution of multiple eicosanoid pathways is being investigated.

Cell Studies of Sp1/RTK Signaling

For researchers investigating signaling cascades dependent on the Sp1 transcription factor or the IGF-1R and HER2/neu receptor tyrosine kinases, NDGA serves as a documented inhibitor. Its use allows for the pharmacological modulation of these pathways in vitro, a function not provided by common antioxidants.

pH-Adjustable Antioxidant Formulations

In the development of aqueous-based formulations (e.g., buffers, cell culture media) that are susceptible to oxidation, NDGA can be incorporated as a protective agent by adjusting the pH to increase its solubility. This provides a method for introducing a potent antioxidant into systems that are incompatible with water-insoluble alternatives like BHT.

Application Fit

References

- [2] Alzheimer's Drug Discovery Foundation. (2016). Nordihydroguaiaretic acid (NDGA).

- [3] Youngren, K., et al. (2005). Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells. *Breast Cancer Research and Treatment*, 94(1), 37-46.

- [4] Discussion on ResearchGate regarding dissolving nordihydroguaiaretic acid (NDGA). Accessed April 24, 2026.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Masoprocol is a naturally occurring antioxidant dicatechol originally derived from the creosote bush Larrea divaricatta with antipromoter, anti-inflammatory, and antineoplastic activities. Masoprocol directly inhibits activation of two receptor tyrosine kinases (RTKs), the insulin-like growth factor receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, resulting in decreased proliferation of susceptible tumor cell populations. This agent may induce apoptosis in susceptible tumor cell populations as a result of disruption of the actin cytoskeleton in association with the activation of stress activated protein kinases (SAPKs). In addition, masoprocol inhibits arachidonic acid 5-lipoxygenase (5LOX), resulting in diminished synthesis of inflammatory mediators such as prostaglandins and leukotrienes. It may prevent leukocyte infiltration into tissues and the release of reactive oxygen species.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX10 - Masoprocol

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

EGFR family

EGFR [HSA:1956] [KO:K04361]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

Cosmetics -> Antioxidant

General Manufacturing Information

First report of antiviral activity of nordihydroguaiaretic acid against Fort Sherman virus (Orthobunyavirus)

Florencia Martinez, María Laura Mugas, Juan Javier Aguilar, Juliana Marioni, Marta Silvia Contigiani, Susana C Núñez Montoya, Brenda S KonigheimPMID: 33444704 DOI: 10.1016/j.antiviral.2020.104976

Abstract

The genus Orthobunyavirus are a group of viruses within arbovirus, with a zoonotic cycle, some of which could lead to human infection. A characteristic of these viruses is their lack of antiviral treatment or vaccine for its prevention. The objective of this work was to study the in vitro antiviral activity of nordihydroguaiaretic acid (NDGA), the most important active compound of Larrea divaricata Cav. (Zigophyllaceae), against Fort Sherman virus (FSV) as a model of Orthobunyavirus genus. At the same time, the effect of NDGA as a lipolytic agent on the cell cycle of this viral model was assessed. The method of reducing plaque forming units on LLC-MK2 cells was used to detect the action of NDGA on CbaAr426 and SFCrEq231 isolates of FSV. NDGA did not show virucidal effect, but it had antiviral activity with a similar inhibition in both isolates, which was dose dependent. It was established that the NDGA has a better inhibition 1-h post-internalization (p.i.), showing a different behavior in each isolate, which was dependent upon the time p.i. Since virus multiplication is dependent on host cell lipid metabolism, the antiviral effect of NDGA has been previously related to its ability to disturb the lipid metabolism, probably by interfering with the 5-lipoxigenase (5-LOX) and the sterol regulatory element-binding proteins (SREBP) pathway. We determined by using caffeic acid, a 5-LOX inhibitor, that the inhibition of this enzyme negatively affected the FSV replication; and by means of resveratrol, a SREBP1 inhibitor, it was showed that the negative regulation of this pathway only had action on the SFCrEq231 reduction. In addition, it was proved that the NDGA acts intracellularly, since it showed the ability to incorporate into LLC-MK2 cells. The information provided in this work converts the NDGA into a compound with antiviral activity in vitro against FSV (Orthobunyavirus), which can be subjected to structural modifications in the future to improve the activity.Anthocyanin accumulation is initiated by abscisic acid to enhance fruit color during fig (Ficus carica L.) ripening

Kumar Lama, Guy Harlev, Hadas Shafran, Reut Peer, Moshe A FlaishmanPMID: 32554070 DOI: 10.1016/j.jplph.2020.153192

Abstract

Fig fruit is well-known for its attractive flavor, color, and nutritional and medicinal value. Anthocyanin contributes to the fruit's color and constitutes a high percentage of the total antioxidant content of the fig fruit. We quantified the major anthocyanins and characterized the expression levels of anthocyanin-biosynthesis and transcription factor genes in fruit treated on-tree with exogenous abscisic acid (ABA) or ethephon, or the ABA inhibitors nordihydroguaiaretic acid (NDGA) or fluridone. The major anthocyanins cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside were found in significantly higher quantities in exogenous ABA- and ethephon-treated fruit, with early dark purple color compared to the controls. On the other hand, NDGA- and fluridone-treated fruit had significantly lower amounts of anthocyanins, with less purple color coverage than controls. Expression levels of the anthocyanin-biosynthesis genes FcPAL, FcCHS2, FcCHI, FcF3H, FcDFR, FcANS, FcUFGT and Fc3RT were upregulated by exogenous ABA and ethephon treatment, and downregulated by NDGA and fluridone treatment. The MYB-bHLH-WD40 complex-related genes of ripe fig fruit were identified. In particular, FcMYB113 was strongly upregulated by exogenous ABA and ethephon, and strongly downregulated by NDGA and fluridone. In addition, moderate upregulation of FcGL3 and FcWD40 was observed with exogenous ABA and ethephon treatment, and moderate downregulation in NDGA- and fluridone-treated fruit. These results indicate that ABA can initiate anthocyanin biosynthesis, which ultimately improves the color and nutritional value of fig fruit, enhancing their attractiveness to consumers.Nordihydroguaiaretic Acid in Therapeutics: Beneficial to Toxicity Profiles and the Search for its Analogs

Geraldine Sandana Mala John, Satoru Takeuchi, Ganesh Venkatraman, Suresh Kumar RayalaPMID: 31642411 DOI: 10.2174/1568009619666191022141547

Abstract

Nordihydroguaiaretic acid (NDGA) is a plant lignan obtained from creosote bush, Larrea tridentata and is known to possess antioxidant, anticancer activities and is used in traditional medicine in North America and Mexico. However, its prolonged consumption leads to liver damage and kidney dysfunction. Despite its toxicity and side effects, there is little awareness to forbid its consumption and its use in the treatment of medical ailments has continued over the years. Several reports discuss its therapeutic efficiency and its medical applications have tremendously been on the rise to date. There has been a recent surge of interest in the chemical synthesis of NDGA derivatives for therapeutic applications. NDGA derivatives have been developed as better alternatives to NDGA. Although several NDGA derivatives have been chemically synthesized as evidenced by recent literature, there is a paucity of information on their therapeutic efficacies. This review is to highlight the medicinal applications of NDGA, its toxicity evaluations and discuss the chemical derivatives of NDGA synthesized and studied so far and suggest to continue research interests in the development of NDGA analogs for therapeutic applications. We suggest that NDGA derivatives should be investigated more in terms of chemical synthesis with preferred conformational structures and exploit their biological potentials with future insights to explore in this direction to design and develop structurally modified NDGA derivatives for potential pharmacological properties.Nordihydroguaiaretic acid reduces secondary organ injury in septic rats after cecal ligation and puncture

Michael E Zubrow, Susan S Margulies, Nadir YehyaPMID: 32790786 DOI: 10.1371/journal.pone.0237613

Abstract

Nordihydroguaiaretic acid (NDGA) is a plant extract that has been shown to act as a free radical scavenger and pluripotent inhibitor of pro-inflammatory cytokines, two major cellular processes involved in the pathophysiology of sepsis. We investigated whether NDGA would improve markers of organ injury as well as survival in a rodent model of sepsis.Abdominal sepsis was induced by cecal ligation and double puncture (CLP) in male Sprague-Dawley rats. NDGA was administered either at the time of injury (pre-) or 6 hours later (post-treatment). A sham surgery group and a vehicle only group were also followed as controls. Blood and lung tissue were collected 24 h after CLP. Lung tissue was used for histopathologic analysis and to measure pulmonary edema. Arterial oxygenation was measured directly to generate PaO2/FiO2, and markers of renal injury (blood urea nitrogen), liver injury (alanine aminotransferase), and tissue hypoxia (lactate) were measured. In a separate set of animals consisting of the same treatment groups, animals were followed for up to 36 hours for survival.

NDGA pre-treatment resulted in improved oxygenation, less lung edema, lower lactate, lower BUN, and reduced histologic lung injury. NDGA post-treatment resulted in less lung edema, lower lactate, lower BUN, and less histologic lung injury, but did not significantly change oxygenation. None of the NDGA treatment groups statistically affected ALT or creatinine. NDGA pre-treatment showed improved survival compared with control CLP animals at 36 hours, while post-treatment did not.

NDGA represents a novel pleiotropic anti-inflammatory agent with potential clinical utility for modulation of organ injury secondary to sepsis.

Nordihydroguaiaretic Acid as a Novel Substrate and Inhibitor of Catechol

Jin-Hee Kim, Jimin Lee, Hyesoo Jeong, Mi Seo Bang, Jin-Hyun Jeong, Minsun ChangPMID: 33916785 DOI: 10.3390/molecules26072060

Abstract

Nordihydroguaiaretic acid (NDGA) is a major lignan metabolite found inspp., which are widely used in South America to treat various diseases. In breast tissue, estradiol is metabolized to the catechol estrogens such as 4-hydroxyestradiol (4-OHE

), which have been proposed to be cancer initiators potentially involved in mammary carcinogenesis. Catechol-

-methyltransferase (COMT) catalyzes the

methylation of catechol estrogens to their less toxic methoxy derivatives, such as 4-

-methylestradiol (4-MeOE

). The present study investigated the novel biological activities of NDGA in relation to COMT and the effects of COMT inhibition by NDGA on 4-OHE

-induced cyto- and genotoxicity in MCF-7 human breast cancer cells. Two methoxylated metabolites of NDGA, 3-

-methylNDGA (3-MNDGA) and 4-

methyl NDGA (4-MNDGA), were identified in the reaction mixture containing human recombinant COMT, NDGA, and cofactors.

values for the COMT-catalyzed metabolism of NDGA were 2.6 µM and 2.2 µM for 3-MNDGA and 4-MNDGA, respectively. The COMT-catalyzed methylation of 4-OHE

was inhibited by NDGA at an IC

of 22.4 µM in a mixed-type mode of inhibition by double reciprocal plot analysis. Molecular docking studies predicted that NDGA would adopt a stable conformation at the COMT active site, mainly owing to the hydrogen bond network. NDGA is likely both a substrate for and an inhibitor of COMT. Comet and apurinic/apyrimidinic site quantitation assays, cell death, and apoptosis in MCF-7 cells showed that NDGA decreased COMT-mediated formation of 4-MeOE

and increased 4-OHE

-induced DNA damage and cytotoxicity. Thus, NDGA has the potential to reduce COMT activity in mammary tissues and prevent the inactivation of mutagenic estradiol metabolites, thereby increasing catechol estrogen-induced genotoxicities.

Facile synthesis and nanoscale features of a nanostructured nordihydroguaiaretic acid analog for therapeutic applications

Geraldine Sandana Mala John, Veena Kumari Vuttaradhi, Satoru Takeuchi, Ravi Shankar Pitani, Ganesh Venkatraman, Suresh Kumar RayalaPMID: 32410712 DOI: 10.1186/s12951-020-00628-z

Abstract

Nordihydroguaiaretic acid (NDGA) is a plant lignan obtained from creosote bush, known to possess anti-oxidant, anti-cancer and anti-viral activities and is being used in traditional medicine. However, toxicity studies indicated liver and kidney damage despite its immense medicinal properties. There has been a recent increase of curiosity in the chemical synthesis of NDGA derivatives for therapeutic applications. NDGA derivatives have been developed as better alternatives to NDGA and for targeted delivery to the site of tissue by chemical derivatives. In this regard, an analog of NDGA, Acetyl NDGA (Ac-NDGA), has been synthesized based on a previous procedure and formulated as a nanostructured complex with Polycaprolactone/Polyethylene glycol polymer matrices, by o/w solvent evaporation method.The drug-incorporated polymeric nanospheres exhibited a drug load of 10.0 ± 0.5 µg drug per mg of nanospheres in acetonitrile solvent with 49.95 ± 10% encapsulation efficiency and 33-41% drug loading capacity with different batches of nanospheres preparation. The in vitro drug release characteristics indicated 82 ± 0.25% drug release at 6 h in methanol. Further, the nanospheres have been characterized extensively to evaluate their suitability for therapeutic delivery.

The present studies indicate a new and efficient formulation of the nanostructured AcNDGA with good therapeutic potential.

Modification of human pericardium by chemical crosslinking

E Filová, L Staňková, A Eckhardt, J Svobodová, J Musílková, J Pala, D Hadraba, E Brynda, M Koňařík, J Pirk, L BačákováPMID: 31852209 DOI: 10.33549/physiolres.934335

Abstract

Autologous and allogenic human pericardia used as biomaterials for cardiovascular surgery are traditionally crosslinked with glutaraldehyde. In this work, we have evaluated the resistivity to collagenase digestion and the cytotoxicity of human pericardium crosslinked with various concentrations of glutaraldehyde in comparison with pericardium crosslinked by genipin, nordihydroguaiaretic acid, tannic acid, and in comparison with unmodified pericardium. Crosslinking retained the wavy-like morphology of native pericardium visualized by second harmonic generation microscopy. The collagenase digestion products were analyzed using SDS-PAGE, capillary electrophoresis, and a hydroxyproline assay. Glutaraldehyde and genipin crosslinking protected the native pericardium efficiently against digestion with collagenase III. Only low protection was provided by the other crosslinking agents. The cytotoxicity of crosslinked pericardium was evaluated using xCELLigence by monitoring the viability of porcine valve interstitial cells cultured in eluates from crosslinked pericardium. The highest cell index, reflecting both the number and the shape of the monitored cells was observed in eluates from genipin. Crosslinking pericardium grafts with genipin therefore seems to be a promising alternative procedure to the traditional crosslinking with glutaraldehyde, because it provides similarly high protection against degradation with collagenase, without cytotoxic effects.α-Conotoxins Enhance both the In Vivo Suppression of Ehrlich carcinoma Growth and In Vitro Reduction in Cell Viability Elicited by Cyclooxygenase and Lipoxygenase Inhibitors

Alexey V Osipov, Tatiana I Terpinskaya, Tatsiana Yanchanka, Tatjana Balashevich, Maxim N Zhmak, Victor I Tsetlin, Yuri N UtkinPMID: 32272633 DOI: 10.3390/md18040193

Abstract

Several biochemical mechanisms, including the arachidonic acid cascade and activation of nicotinic acetylcholine receptors (nAChRs), are involved in increased tumor survival. Combined application of inhibitors acting on these two pathways may result in a more pronounced antitumor effect. Here, we show that baicalein (selective 12-lipoxygenase inhibitor), nordihydroguaiaretic acid (non-selective lipoxygenase inhibitor), and indomethacin (non-selective cyclooxygenase inhibitor) are cytotoxic to Ehrlich carcinoma cells in vitro. Marine snail α-conotoxins PnIA, RgIA and ArIB11L16D, blockers of α3β2/α6β2, α9α10 and α7 nAChR subtypes, respectively, as well as α-cobratoxin, a blocker of α7 and muscle subtype nAChRs, exhibit low cytotoxicity, but enhance the antitumor effect of baicalein 1.4-fold after 24 h and that of nordihydroguaiaretic acid 1.8-3.9-fold after 48 h of cell cultivation. α-Conotoxin MII, a blocker of α6-containing and α3β2 nAChR subtypes, increases the cytotoxic effect of indomethacin 1.9-fold after 48 h of cultivation. In vivo, baicalein, α-conotoxins MII and PnIA inhibit Ehrlich carcinoma growth and increase mouse survival; these effects are greatly enhanced by the combined application of α-conotoxin MII with indomethacin or conotoxin PnIA with baicalein. Thus, we show, for the first time, antitumor synergism of α-conotoxins and arachidonic acid cascade inhibitors.Lignans and Their Derivatives from Plants as Antivirals

Qinghua Cui, Ruikun Du, Miaomiao Liu, Lijun RongPMID: 31906391 DOI: 10.3390/molecules25010183

Abstract

Lignans are widely produced by various plant species; they are a class of natural products that share structural similarity. They usually contain a core scaffold that is formed by two or more phenylpropanoid units. Lignans possess diverse pharmacological properties, including their antiviral activities that have been reported in recent years. This review discusses the distribution of lignans in nature according to their structural classification, and it provides a comprehensive summary of their antiviral activities. Among them, two types of antiviral lignans-podophyllotoxin and bicyclol, which are used to treat venereal warts and chronic hepatitis B (CHB) in clinical, serve as examples of using lignans for antivirals-are discussed in some detail. Prospects of lignans in antiviral drug discovery are also discussed.Explore Compound Types